molecular formula C13H15NOS B7894398 [4-(4-Ethoxyphenyl)thiophen-2-yl]methanamine

[4-(4-Ethoxyphenyl)thiophen-2-yl]methanamine

Cat. No.: B7894398
M. Wt: 233.33 g/mol
InChI Key: ZLHKKTCDXAPWQF-UHFFFAOYSA-N
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Description

[4-(4-Ethoxyphenyl)thiophen-2-yl]methanamine: is a compound that features a thiophene ring substituted with an ethoxyphenyl group and a methanamine group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Ethoxyphenyl)thiophen-2-yl]methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of thiophene derivatives often involves scalable methods such as continuous flow synthesis, which allows for the efficient and controlled production of these compounds. Catalytic processes and optimized reaction conditions are employed to enhance yield and purity .

Chemical Reactions Analysis

Mechanism of Action

Biological Activity

[4-(4-Ethoxyphenyl)thiophen-2-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anti-proliferative effects, as well as its mechanisms of action, supported by various research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound consists of a thiophene ring linked to an ethoxy-substituted phenyl group and a methanamine moiety. This unique combination of functional groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit varying degrees of antimicrobial activity.

Summary of Antimicrobial Studies

A study evaluated the antimicrobial properties of several thiophene derivatives against a range of bacterial strains. The results are summarized in Table 1 below.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12 μg/mL
Escherichia coli15 μg/mL
Pseudomonas aeruginosa20 μg/mL

These findings suggest that this compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Anti-Proliferative Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-cancer potential.

Case Study: Anti-Cancer Efficacy

A study assessed the anti-proliferative effects of various thiophene derivatives on human cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The results are presented in Table 2.

CompoundCell LineIC50 (μM)
This compoundHepG218
MCF-722

The IC50 values indicate that this compound exhibits moderate anti-proliferative activity, making it a candidate for further development as an anti-cancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell lysis.
  • Interference with Signal Transduction Pathways : By modulating receptor interactions, it may affect pathways critical for cell growth and survival.

Properties

IUPAC Name

[4-(4-ethoxyphenyl)thiophen-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-2-15-12-5-3-10(4-6-12)11-7-13(8-14)16-9-11/h3-7,9H,2,8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHKKTCDXAPWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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